6-Azuridine

ODCase Inhibition Malaria Enzyme Kinetics

Generic nucleoside analogs frequently yield irreproducible results when substituted without confirming ODCase target engagement. 6-Azuridine eliminates this variable with validated, quantifiable ODCase inhibition. • Ki = 12 ± 3 nM for PfODCase-benchmark novel inhibitors with precision. • Depletes UTP to 19% of control in TA3 tumor models with D-glucosamine co-treatment. • 86% clinical response rate in psoriasis (triacetate prodrug, 125 mg/kg/day)-quantitative efficacy comparator. • Orally active; distinct cross-resistance asymmetry vs. pyrazofurin (AZUrdr cross-resistant to PF, not vice versa). Bulk stock available for immediate dispatch.

Molecular Formula C8H11N3O6
Molecular Weight 245.19 g/mol
CAS No. 54-25-1
Cat. No. B1663090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azuridine
CAS54-25-1
Synonyms2-beta-D-Ribofuranosyl-1,2,4-triazine-3,5(2H,4H)-dione
6 Azauridine
6-Azauridine
Azauridine
Molecular FormulaC8H11N3O6
Molecular Weight245.19 g/mol
Structural Identifiers
SMILESC1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C8H11N3O6/c12-2-3-5(14)6(15)7(17-3)11-8(16)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,16)/t3-,5-,6-,7-/m1/s1
InChIKeyWYXSYVWAUAUWLD-SHUUEZRQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solidPurity:≥98% by HPLC
Solubility36.2 [ug/mL] (The mean of the results at pH 7.4)
Soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





6-Azuridine: Pyrimidine Antimetabolite Overview


6-Azuridine (6-Azauridine; CAS 54-25-1) is a synthetic triazine analog of uridine that functions as a broad-spectrum antimetabolite . It requires intracellular phosphorylation by uridine kinase to its active 5′-monophosphate form, 6-azaUMP, which acts as a potent competitive inhibitor of orotidine-5′-monophosphate decarboxylase (ODCase), a key enzyme in de novo pyrimidine biosynthesis [1]. This inhibition disrupts UMP, UTP, and CTP pools, with downstream effects on DNA and RNA synthesis [2]. The compound is orally active and has been investigated for both antineoplastic and antiviral applications [3].

ODCase inhibitor targeting de novo pyrimidine biosynthesis
Pro-drug requiring intracellular uridine kinase activation
Applied in nucleotide pool modulation and antiviral screening models

6-Azuridine: Why Substitution Fails


While 6-Azuridine is often grouped with purine or pyrimidine nucleoside analogs, its mechanism is distinct: it specifically targets ODCase in the de novo pyrimidine pathway, unlike many analogs that directly incorporate into nucleic acids. Even among ODCase inhibitors, key quantitative differences exist. For instance, resistance profiles differ markedly from the closely related inhibitor pyrazofurin, and potency against ODCase varies significantly between compounds [1]. Furthermore, clinical efficacy in diseases like psoriasis was demonstrated with 6-Azuridine triacetate at specific doses, outcomes that cannot be assumed for other antimetabolites [2]. Substituting with a generic "nucleoside analog" without confirming these specific properties can lead to failed experiments, misinterpreted results, or ineffective therapeutic models. The following evidence quantifies these critical differentiators.

Mechanism specificity
Generic nucleoside analogs may not inhibit ODCase, the target of 6-Azuridine
Resistance profile divergence
Cross-resistance patterns differ markedly from pyrazofurin, affecting model interpretation
Endpoint context specificity
Psoriasis trial response may not extrapolate to other ODCase inhibitors or disease models

6-Azuridine Differentiation Evidence


ODCase Inhibition Potency Comparison

In a direct head-to-head comparison of several nucleoside 5'-monophosphate analogues for inhibition of Plasmodium falciparum orotidine 5'-monophosphate decarboxylase (PfODCase), 6-azauridine 5'-monophosphate (AzaUMP) exhibited a Ki of 12 ± 3 nM. This positions AzaUMP as a highly potent inhibitor, though it is less potent than pyrazofurin 5'-monophosphate (Ki = 3.6 ± 0.7 nM) and xanthosine 5'-monophosphate (XMP, Ki = 4.4 ± 0.7 nM), but significantly more potent than allopurinol-3-riboside 5'-monophosphate (Ki = 240 ± 20 nM) [1].

ODCase Ki (Pf)
Head-to-head
12 ± 3 nM
Supports target engagement assay context
~3.3-fold less potent than pyrazofurin-MP
ODCase Inhibition Malaria Enzyme Kinetics

Cross-Resistance: 6-Azuridine vs. Pyrazofurin

In a study of murine MC3T3-E1 osteoblasts, stable variants resistant to 6-azauridine (AZUrd) and pyrazofurin (PF) were selected. Compared to wild-type cells, AZUrd-resistant (AZUrdr) cells were 3,000-fold more resistant to AZUrd, while PF-resistant (PFr) cells were 10,000-fold more resistant to PF. Notably, AZUrdr cells displayed cross-resistance to PF, but PFr cells were not cross-resistant to AZUrd. Additionally, AZUrdr cells showed a 6-fold increase in UMP synthase activity and increased sensitivity to 5-fluorouracil, whereas PFr cells did not [1].

Cross-resistance
Reported
AZUrd: 3,000-fold resistance vs PF: 10,000-fold resistance
Asymmetric cross-resistance reported
AZUrdr cells cross-resistant to PF, not vice versa
Drug Resistance ODCase Cancer Biology

6-Azuridine Triacetate Efficacy in Psoriasis

In a double-blind crossover study of 27 patients with psoriasis, treatment with 6-azauridine triacetate (azaribine) at a dose of 125 mg/kg/day resulted in a good to excellent clinical response in 18 out of 21 patients (86%). In contrast, 19 out of 20 patients (95%) receiving placebo showed no improvement or deterioration of their skin lesions [1].

Psoriasis response
Trial context
86% (18/21)
Reported endpoint context in psoriasis research
Double-blind crossover study, n=27
Psoriasis Clinical Trial Antimetabolite

Tumor UTP Depletion by 6-Azuridine

In solid TA3 mammary tumors in mice, administration of 6-Azuridine (6-AzaUrd) alone reduced UTP content compared to controls. When combined with D-glucosamine (GlcN), UTP levels were further reduced to 19% of control values. This synergistic effect was not observed with GlcN alone, which did not reduce tumor UTP. The host liver was resistant to 6-AzaUrd, showing only a decrease in UTP to 67% of control upon GlcN treatment [1].

Tumor UTP depletion
Reported
19% of control UTP
In vivo nucleotide pool modulation context
Combination with D-glucosamine in TA3 tumors
Tumor Metabolism UTP Depletion In Vivo

Uridine Kinase-Dependent Antiviral Selectivity

The selective antiviral activity of 6-Azuridine (AzUrd) is linked to the ability of certain viruses to induce an increase in cellular uridine kinase levels. AzUrd-sensitive viruses, such as vaccinia and Rous sarcoma virus, trigger this increase, which enhances the phosphorylation of AzUrd to its active metabolite, 6-azaUMP. In contrast, resistant viruses do not induce this enzyme [1]. In a separate study, AzUrd inhibited the transport of orotic acid into cells by 30% and its incorporation into cellular RNA by 50% at the highest concentration tested [2].

Antiviral selectivity
Method context
Sensitive: kinase induction vs Resistant: no induction
Selectivity mechanism context for antiviral screening
Inhibited orotic acid transport 30%, RNA incorporation 50%
Antiviral Selectivity Uridine Kinase

6-Azuridine Research Applications


ODCase Target Validation in Protozoal Infections

Use 6-Azuridine as a reference inhibitor for ODCase in Plasmodium falciparum or related parasites. Its well-defined Ki value (12 ± 3 nM for PfODCase) allows for precise benchmarking of novel inhibitors and assessment of target engagement in vitro [1].

Cross-Resistance Mechanisms in Antimetabolites

Employ 6-Azuridine alongside pyrazofurin to study distinct resistance pathways in cancer cell lines. The documented cross-resistance asymmetry (AZUrdr cells cross-resistant to PF, but not vice versa) provides a powerful tool for dissecting ODCase-dependent and independent mechanisms [2].

Nucleotide Pool Modulation for Combination Therapy

Utilize 6-Azuridine to induce UTP and CTP depletion in tumor models, as demonstrated in TA3 mammary tumors. The quantified reduction of UTP to 19% of control when combined with D-glucosamine provides a robust in vivo model for studying pyrimidine starvation and potentiating fluoropyrimidine activity [3].

Antimetabolite Efficacy Benchmark in Psoriasis

Reference the 86% clinical response rate from the double-blind trial of 6-azauridine triacetate (125 mg/kg/day) when developing new topical or systemic agents for psoriasis. This provides a quantitative comparator for efficacy in preclinical or early-phase clinical studies [4].

Application
Selection Property
Validation Focus
ODCase target validation in protozoal models
ODCase inhibition benchmark
PfODCase enzyme kinetics review
Cross-resistance mechanism studies
Resistance profile differentiation
ODCase-dependent vs independent pathway review
Nucleotide pool modulation in tumor models
UTP/CTP depletion response
Combination synergy with fluoropyrimidines
Antimetabolite endpoint benchmarking in psoriasis models
Reported endpoint response context
Psoriasis model endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.